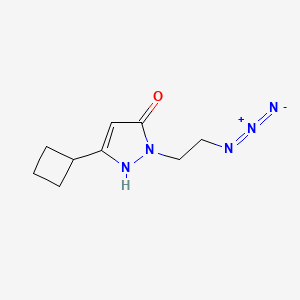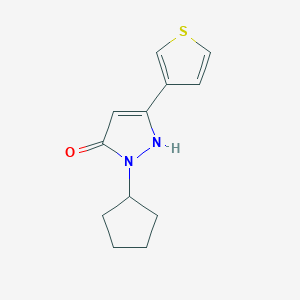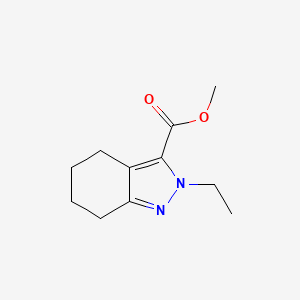![molecular formula C12H12ClN3 B1484099 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine CAS No. 2092663-38-0](/img/structure/B1484099.png)
6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine
Overview
Description
“6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine” is a compound that belongs to the class of pyrimidines . Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms . They are an integral part of DNA and RNA and have been associated with a wide range of biological activities .
Synthesis Analysis
The synthesis of similar pyrimidine derivatives has been reported in the literature. For instance, a series of 2-aminopyrimidine derivatives were synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process involved several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives have been studied extensively. For example, 2-chloro-4,6-dimethylpyrimidine has been reported to undergo aromatic nucleophilic substitution with aniline derivatives under microwave conditions . Additionally, pyrimidine derivatives have been synthesized via acid-catalyzed chemo-selective C-4 substitution of the pyrimidine ring with various amines .Scientific Research Applications
Synthesis Techniques
A notable application is in the development of synthesis techniques for related heterocyclic compounds. For instance, the synthesis of 4-chlorothieno[3,2-d]pyrimidine was achieved through a strategy that avoids the use of excess toxic POCl3, simplifying aftertreatment and enhancing safety (Cai Dejiao, 2011). This reflects the ongoing efforts to develop more efficient and safer synthesis routes for pyrimidine derivatives, which are valuable in various scientific research applications.
Antimicrobial and Anticancer Properties
Research on pyrimidine derivatives has also uncovered their potential antimicrobial and anticancer properties. A study highlighted the synthesis of novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, demonstrating significant antimicrobial and higher anticancer activity compared to the reference drug doxorubicin for some compounds (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016). This illustrates the role of pyrimidine derivatives in developing new therapeutic agents.
Corrosion Inhibition
Another significant application is in the field of corrosion inhibition, where pyrimidine derivatives have been evaluated for their effectiveness in protecting metals. A study investigating new pyrimidine derivatives as corrosion inhibitors for aluminum in acid medium found these compounds to exhibit mixed-type inhibition with mainly cathodic action, demonstrating their potential in material science and engineering applications (N. Abdelshafi, 2020).
Structural and Bonding Analysis
The structural and bonding characteristics of pyrimidine derivatives, such as 5-(4-chlorophenyl)-6-ethyl-2, 4-pyrimidinediamine, have also been explored to understand their interaction mechanisms. Investigations using FT IR, Raman spectra, and computational studies have provided insights into the dihedral angles between pyrimidine and phenyl rings, highlighting the importance of molecular structure in drug design and enzyme docking studies (Y. S. Sherlin, T. Vijayakumar, J. Binoy, S. Roy, V. S. Jayakumar, 2018).
Future Directions
The future research directions for “6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, there is interest in synthesizing various scaffolds of pyrimidine derivatives for screening different pharmacological activities . Additionally, the development of new efficient antitrypanosomal compounds with fewer side effects is an urgent need .
Mechanism of Action
Target of Action
Pyrimidine derivatives, which “6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine” is part of, have been found to exhibit a wide range of biological activities. They are known to interact with multiple targets, including enzymes, receptors, and ion channels . The specific target of this compound would depend on its exact structure and functional groups.
Mode of Action
The mode of action of pyrimidine derivatives can vary widely depending on their specific structure and target. For example, some pyrimidine derivatives inhibit enzymes involved in nucleic acid synthesis, thereby preventing cell replication .
Biochemical Pathways
Pyrimidine derivatives can affect various biochemical pathways depending on their specific targets. For instance, some pyrimidine derivatives have been found to inhibit the dihydrofolate reductase enzyme, thereby blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its specific chemical structure. Lipophilicity, for example, can influence a drug’s ability to cross cell membranes and therefore its bioavailability .
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. For example, if a compound inhibits an enzyme required for cell replication, the result could be cell death or reduced cell proliferation .
Biochemical Analysis
Biochemical Properties
6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as Aurora kinase A (AURKA), which is crucial for cell cycle regulation and mitosis . The interaction between this compound and AURKA involves the inhibition of the kinase activity, leading to reduced phosphorylation of AURKA at Thr283. This inhibition results in the accumulation of cells in the G2/M phase of the cell cycle and triggers caspase-mediated apoptotic cell death .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest and apoptosis. It influences cell signaling pathways by inhibiting AURKA, which is involved in the regulation of the cell cycle and mitosis . Additionally, this compound affects gene expression by reducing the phosphorylation of key proteins involved in cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of AURKA. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of downstream targets . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis. The binding interactions of this compound with AURKA have been elucidated through in silico docking experiments, which demonstrate a strong affinity between the compound and the kinase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of AURKA and continuous cell cycle arrest .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits AURKA activity and induces apoptosis in cancer cells without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include its biotransformation by liver enzymes. The compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can influence metabolic flux and alter the levels of key metabolites in the cell . The interaction of this compound with cofactors such as NADPH is also crucial for its metabolic processing .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its lipophilicity, which allows it to cross cell membranes and accumulate in certain tissues . The localization and accumulation of this compound can affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with AURKA and other target proteins . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its inhibitory effects on AURKA .
properties
IUPAC Name |
6-[2-(4-chlorophenyl)ethyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c13-10-4-1-9(2-5-10)3-6-11-7-12(14)16-8-15-11/h1-2,4-5,7-8H,3,6H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJXUBHEDMCEFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC(=NC=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1484017.png)




![Methyl 2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1484029.png)


![3-(Chloromethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484034.png)
![2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B1484035.png)


![3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484038.png)
![3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484039.png)